4-Methoxy-5-methyl-4-cyclopenten-1,3-dione
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Overview
Description
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is characterized by a cyclopentene ring substituted with methoxy and methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-4-cyclopenten-1,3-dione typically involves the reaction of methyl 3-methoxy-4-methylcyclopent-2-en-1-one with diazomethane . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield cyclopentanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include diketones, cyclopentanol derivatives, and various substituted cyclopentenes .
Scientific Research Applications
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-4-cyclopenten-1,3-dione involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including cycloaddition and rearrangement reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-methyl-4-cyclopenten-1,3-dione
- 3-Methoxy-4-methylcyclopent-2-en-1-one
- 2-Methoxy-3-methylcyclopent-2-ene-1,4-dione
Uniqueness
4-Methoxy-5-methyl-4-cyclopenten-1,3-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its methoxy and methyl groups influence its chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
7180-62-3 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-methoxy-5-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C7H8O3/c1-4-5(8)3-6(9)7(4)10-2/h3H2,1-2H3 |
InChI Key |
VHSDLZNCAMQPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1=O)OC |
Origin of Product |
United States |
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